

A Comprehensive Technical Guide to the Physicochemical Properties of Butyl Nonanoate

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Compound of Interest

Compound Name: *Butyl nonanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **butyl nonanoate**, a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical and biofuel industries. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and structural elucidation methodologies.

General and Chemical Properties

Butyl nonanoate, also known as butyl pelargonate, is the ester formed from the condensation of nonanoic acid and n-butanol. It is a colorless liquid recognized for its characteristic fruity and floral aroma.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	butyl nonanoate[1]
Synonyms	Butyl pelargonate, Nonanoic acid, butyl ester[1][2]
CAS Number	50623-57-9[1][2][3]
Molecular Formula	C ₁₃ H ₂₆ O ₂ [1][2][3][4]
Molecular Weight	214.34 g/mol [1][3][4]
SMILES	CCCCCCCCC(=O)OCCCC[1]
InChIKey	DOLFPCDDMUMIMR-UHFFFAOYSA-N[1][2][3]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **butyl nonanoate**. These values are critical for its application in various scientific and industrial fields, providing insights into its behavior under different conditions.

Table 2: Thermodynamic and Physical Properties

Property	Value	Conditions
Melting Point	-38.0 °C[3][5]	760.00 mm Hg
Boiling Point	270.0 °C[5]	760.00 mm Hg
258.6 °C[6][7]	760.00 mm Hg	
122-124 °C[3]	Not Specified	
Density	0.849 to 0.855 g/cm³[5]	@ 25.00 °C
0.869 g/cm³[6][7]	Not Specified	
0.864 g/cm³[3]	Not Specified	
Refractive Index	1.423 to 1.429[5]	@ 20.00 °C
1.432[7]	Not Specified	
Flash Point	109.44 °C (229.0 °F)[5]	TCC
109.6 °C[6][7]	Not Specified	
Vapor Pressure	0.0214 mmHg[5]	@ 25.00 °C
logP (o/w)	5.371 (estimated)[5]	Not Specified

Table 3: Solubility Data

Solvent	Solubility	Conditions
Water	1.130 mg/L (estimated)[5]	@ 25 °C
Alcohol	Soluble[5]	Not Specified

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of **butyl nonanoate**. These protocols are based on standard analytical techniques and can be adapted for quality control and research purposes.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of **butyl nonanoate** and to identify and quantify any impurities. The protocol is based on standard methods for acetate esters, such as ASTM D3545, adapted for a nonanoate ester.[8]

Objective: To quantify the percentage of **butyl nonanoate** in a sample.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
- Capillary Column: A nonpolar column (e.g., DB-1 or equivalent), 30m length, 0.25mm ID, 0.25µm film thickness.
- Injector: Split/splitless injector.
- Carrier Gas: High-purity nitrogen or helium.

Procedure:

- Sample Preparation: Prepare a 1% (v/v) solution of the **butyl nonanoate** sample in a high-purity solvent such as hexane or dichloromethane.
- Instrument Setup:
 - Set the injector temperature to 250 °C.
 - Set the detector temperature to 280 °C.
 - Set the oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Set the carrier gas flow rate to 1 mL/min.
 - Set the split ratio to 50:1.
- Injection: Inject 1 µL of the prepared sample into the GC.

- Data Analysis:
 - Identify the peak corresponding to **butyl nonanoate** based on its retention time, confirmed by running a pure standard.
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the percent purity by dividing the area of the **butyl nonanoate** peak by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[9]

Density Determination

The density of **butyl nonanoate** can be accurately measured using a digital density meter or a pycnometer, following principles outlined in ASTM D4052 or ASTM D1475.[7][10]

Objective: To determine the mass per unit volume of **butyl nonanoate**.

Instrumentation:

- Digital Density Meter or a calibrated pycnometer (specific gravity bottle).
- Thermostatic water bath capable of maintaining ± 0.05 °C.
- Analytical balance, accurate to ± 0.1 mg.

Procedure (using a pycnometer):

- Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer. Fill it with deionized water of a known temperature (e.g., 25.0 °C) and weigh it again. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.
- Sample Measurement: Empty and dry the pycnometer. Fill it with the **butyl nonanoate** sample, ensuring no air bubbles are present.
- Equilibration: Place the filled pycnometer in the thermostatic water bath at the desired temperature (e.g., 25.0 °C) for at least 30 minutes to allow the liquid to reach thermal equilibrium.

- Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.
- Calculation: The density is calculated by dividing the mass of the **butyl nonanoate** sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for identification and quality assessment. An Abbe refractometer is commonly used for this measurement.

Objective: To measure the refractive index of **butyl nonanoate** at a specified temperature and wavelength.

Instrumentation:

- Abbe refractometer with a monochromatic light source (e.g., sodium D-line, 589 nm).
- Circulating water bath to control the prism temperature.

Procedure:

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
- Temperature Control: Set the circulating water bath to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.
- Sample Application: Place a few drops of the **butyl nonanoate** sample onto the surface of the lower prism.
- Measurement: Close the prisms and allow a few minutes for the sample to reach the prism temperature. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index directly from the instrument's scale. Repeat the measurement for consistency.

Boiling Point Determination

The boiling point can be determined by distillation or using the Thiele tube method for smaller sample volumes.[\[11\]](#)[\[12\]](#)

Objective: To determine the temperature at which **butyl nonanoate**'s vapor pressure equals the atmospheric pressure.

Instrumentation (Thiele Tube Method):

- Thiele tube.
- High-boiling point mineral oil.
- Thermometer (calibrated).
- Small test tube (Durham tube).
- Capillary tube (sealed at one end).

Procedure:

- Setup: Attach the small test tube containing about 0.5 mL of **butyl nonanoate** to the thermometer with a rubber band.
- Capillary Tube: Place the capillary tube (sealed end up) into the test tube with the sample.
- Heating: Place the assembly in the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Determination: Stop heating when a continuous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[\[11\]](#)

- Pressure Correction: Record the atmospheric pressure and correct the observed boiling point to standard pressure if necessary.

Structural Confirmation by Spectroscopy

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For **butyl nonanoate**, the spectrum will show characteristic absorption bands.[\[13\]](#)[\[14\]](#)

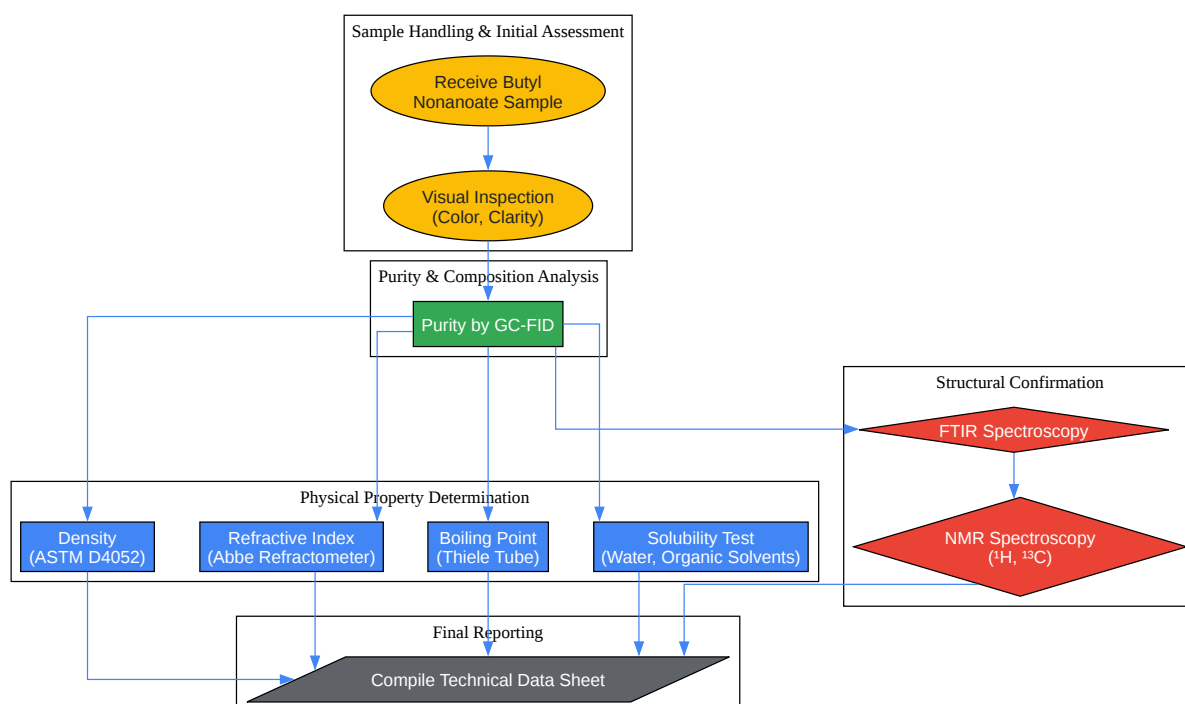
- C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm^{-1} .[\[13\]](#)
- C-O Stretch (Ester): A strong peak in the 1300-1000 cm^{-1} region.[\[13\]](#)[\[15\]](#)
- C-H Stretch (Alkyl): Peaks just below 3000 cm^{-1} .

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum will show distinct signals for the butyl and nonanoate portions of the molecule. Protons on the carbon adjacent to the ester oxygen (-OCH₂-) will appear downfield (around 4.1 ppm), while protons on the carbon alpha to the carbonyl group (-CH₂-C=O) will be around 2.3 ppm.[\[2\]](#)[\[15\]](#)
- ^{13}C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon around 170-180 ppm.[\[16\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a **butyl nonanoate** sample.



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